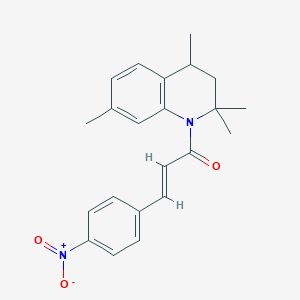
N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound that features a combination of fluorophenyl, hydroxy-oxochromenyl, and methoxy-benzodioxolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzylamine, 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, and 7-methoxy-2H-1,3-benzodioxole. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a chromone derivative, while reduction of the oxo group may produce a dihydrochromene compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Coumarin Derivatives: Exhibiting a range of therapeutic activities, such as antibacterial, antioxidant, and anticoagulant effects.
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H22FNO7 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide |
InChI |
InChI=1S/C27H22FNO7/c1-33-21-10-16(11-22-26(21)35-14-34-22)19(12-23(30)29-13-15-6-8-17(28)9-7-15)24-25(31)18-4-2-3-5-20(18)36-27(24)32/h2-11,19,31H,12-14H2,1H3,(H,29,30) |
InChI Key |
CGMUPYAZZWPWKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(CC(=O)NCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-2-(4-chlorophenyl)-4-(pyrrolidin-1-ylcarbonyl)-1,2,3-thiadiazol-5(2H)-ylidene]-4-fluorobenzenesulfonamide](/img/structure/B11036886.png)
![1-(3,5-dichlorophenyl)-3-(2-methoxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036893.png)
![N-[6-(Morpholin-4-YL)pyridin-3-YL]but-2-ynamide](/img/structure/B11036896.png)
![1,3-dibenzyl-4',4',6'-trimethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11036900.png)

![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B11036909.png)
![2-butyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11036913.png)

![N-[1-(furan-2-ylcarbonyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11036934.png)
![Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone](/img/structure/B11036951.png)
![2,2,4,7-Tetramethyl-6-(2-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL)-1,2,3,4-tetrahydroquinoline](/img/structure/B11036955.png)
![3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B11036962.png)
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11036967.png)
![Tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036969.png)
